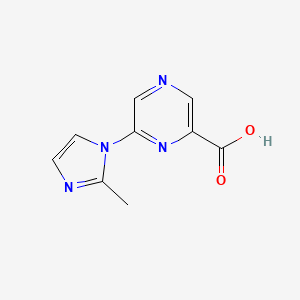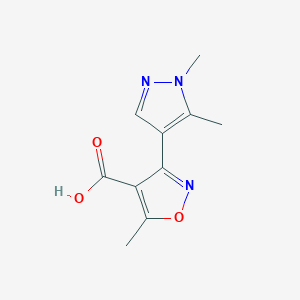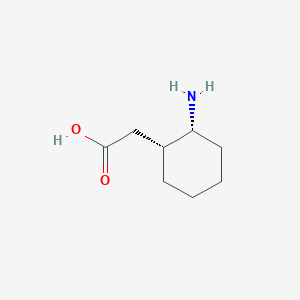
6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylic acid: is a heterocyclic compound with a fascinating structure. Let’s break it down:
Imidazole Core: The compound contains an imidazole ring, which is a five-membered heterocyclic moiety composed of three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, exhibiting both acidic and basic properties. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. While I don’t have specific details for this exact compound, imidazole derivatives are often synthesized through reactions like cyclization, condensation, or substitution.
Chemical Reactions Analysis
Reactivity:: Imidazole-containing compounds participate in diverse chemical reactions:
Oxidation: Imidazoles can be oxidized to form imidazole-2-carboxylic acids.
Reduction: Reduction of imidazoles leads to corresponding dihydroimidazoles.
Substitution: Nucleophilic substitution reactions occur at the imidazole ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction type and substituents present. For this compound, detailed information would require further research.
Scientific Research Applications
Chemistry:: Imidazole derivatives serve as building blocks for drug discovery due to their diverse reactivity and biological activity.
Biology and Medicine::Antibacterial: Some imidazole derivatives exhibit antibacterial properties.
Antifungal: Imidazoles are used in antifungal medications.
Anti-inflammatory: Certain imidazole-based drugs have anti-inflammatory effects.
Other Applications: Imidazoles play roles in enzyme inhibition, coordination chemistry, and metal complexes.
Mechanism of Action
The precise mechanism of action for this compound would require specific research. Generally, imidazole-based drugs interact with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Unfortunately, I don’t have a direct comparison for this specific compound. exploring related imidazole derivatives could highlight its uniqueness.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
6-(2-methylimidazol-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-11-2-3-13(6)8-5-10-4-7(12-8)9(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
QAKNMQYHFRZRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)








![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)




